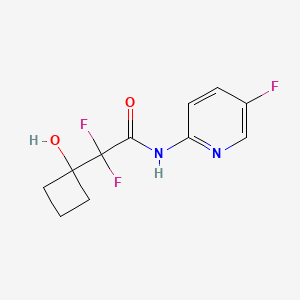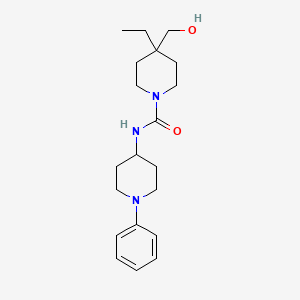
2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in positron emission tomography (PET) imaging. This compound has shown promising results in preclinical studies as a radiotracer for imaging neuroinflammation, which is believed to play a role in various neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide binds to the TSPO, which is located on the outer mitochondrial membrane of activated microglia and astrocytes. TSPO is believed to play a role in various cellular processes, including steroidogenesis, apoptosis, and inflammation. Binding of 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide to TSPO allows for the visualization and quantification of activated microglia and astrocytes during neuroinflammation.
Biochemical and Physiological Effects:
2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide has been shown to have high affinity and selectivity for TSPO in preclinical studies. It has also been shown to have good pharmacokinetic properties, including high brain uptake and rapid clearance from non-target tissues. 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide has been well-tolerated in preclinical studies, with no observed toxicity or adverse effects.
实验室实验的优点和局限性
One of the main advantages of 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide is its high selectivity and affinity for TSPO, which allows for the specific visualization and quantification of activated microglia and astrocytes during neuroinflammation. Additionally, 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide has good pharmacokinetic properties, making it an ideal candidate for PET imaging. However, one limitation of 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide is its relatively low signal-to-noise ratio, which can make it difficult to detect subtle changes in neuroinflammation. Additionally, 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide is not specific to any particular disease or pathology, which can limit its use in certain applications.
未来方向
There are several future directions for the use of 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide in scientific research. One potential application is the use of 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide in longitudinal studies to track changes in neuroinflammation over time. Another potential direction is the development of more specific TSPO ligands that can target specific subtypes of activated microglia and astrocytes. Additionally, 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide could be used in combination with other imaging modalities, such as magnetic resonance imaging (MRI), to provide a more comprehensive picture of neuroinflammation. Finally, 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide could be used in clinical trials to evaluate its potential as a diagnostic tool for various neurological disorders.
合成方法
2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide can be synthesized using a multistep process involving the reaction of 3,5-dichlorophenylacetic acid with pyridine-4-carboxaldehyde, followed by reduction and acetylation. The final product is a white crystalline powder with a melting point of approximately 120-122°C.
科学研究应用
2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide has been primarily studied for its potential use as a radiotracer in PET imaging. PET imaging is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide binds to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes during neuroinflammation. This makes 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide a promising tool for imaging neuroinflammation in various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke.
属性
IUPAC Name |
2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-11-5-10(6-12(16)7-11)13(19)14(20)18-8-9-1-3-17-4-2-9/h1-7,13,19H,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDSHVZFXHYRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C(C2=CC(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Cyclobutyloxypyridin-4-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6637179.png)
![N-[3-(hydroxymethyl)phenyl]cyclopentene-1-carboxamide](/img/structure/B6637181.png)
![N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-1H-isothiochromene-1-carboxamide](/img/structure/B6637184.png)
![N-[5-(hydroxymethyl)-2-methylphenyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B6637187.png)
![3-[1-(2-Fluorophenyl)piperidin-3-yl]-1-(2-hydroxy-2-methylpropyl)-1-methylurea](/img/structure/B6637188.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6637197.png)
![N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6637205.png)
![[1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol](/img/structure/B6637215.png)


![1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one](/img/structure/B6637237.png)

![2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637250.png)
![4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one](/img/structure/B6637253.png)